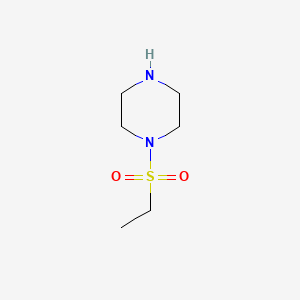

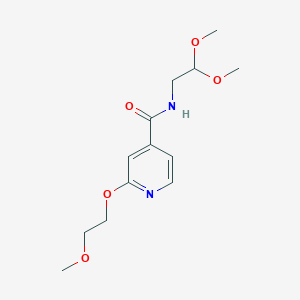

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

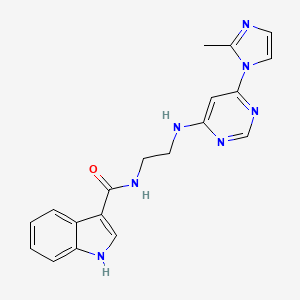

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as DI-1 or DI-2, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DI-1 and DI-2 are isomers of each other and are structurally similar to each other. They are synthesized using a simple and efficient method, making them a promising candidate for further research.

Aplicaciones Científicas De Investigación

Applications in Coordination Chemistry and Supramolecular Assembly

Coordination Polymers and Supramolecular Assembly

Isonicotinamide, a closely related compound to N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide, is used in the formation of coordination polymers. These polymers are constructed via a combination of coordinate bonds and hydrogen-bond interactions, leading to polymeric networks with diverse structures such as linear, zig-zag, and sinusoidal forms. The choice of ligands and metal precursors determines the resulting structure in the solid state (Bera et al., 2003).

Supramolecular Reagent in Cu(II) Complexes Synthesis

Isonicotinamide has proven to be an effective supramolecular reagent for the synthesis of Cu(II) complexes. This compound facilitates the formation of inorganic–organic hybrid materials showcasing consistent supramolecular motifs, like infinite 1-D chains, despite the presence of potentially disruptive molecules such as water, methanol, and acetic acid. This indicates the versatility of isonicotinamide in constructing diverse supramolecular architectures (Aakeröy et al., 2003).

Applications in Molecular Synthesis and Analysis

Ligand in Antitumor Medicine Synthesis

A derivative of isonicotinamide, namely N-(2-nitroxyethyl)isonicotinamide, has been synthesized and used as a ligand in reactions with palladium and platinum compounds to produce new complexes. These complexes are being studied for their potential applications as antitumor medicines (Fedorov et al., 2001).

Analytical Method Development

Analytical methods have been developed to measure substances related to isonicotinamide derivatives. For instance, a gas chromatographic method with a flame-ionization detector on a carbowax packed glass column was developed to evaluate N,N-Dimethylformamide, a chemical extensively used in pharmaceutical applications. This showcases the role of isonicotinamide and its derivatives in facilitating the development of analytical methods for quality control in pharmaceutical product development (Olivier et al., 2007).

Electrochemical Sensing of Psychoactive Substances

Research has also been conducted on the electrochemical detection of new psychoactive substances, including NBOMes and the 2C family compounds, on boron-doped diamond electrodes. This work is essential for the reliable detection and quantification of these substances in forensic applications (Souza et al., 2017).

Propiedades

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-17-6-7-20-11-8-10(4-5-14-11)13(16)15-9-12(18-2)19-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVALZIRIUYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)

![2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2401419.png)

![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2401423.png)

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)